2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
The compound 2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a fused tetracyclic core with distinct functional groups:
- 8,8-Dimethyl groups, enhancing steric bulk and influencing conformational stability.
- Thiophen-2-yl moiety at position 5, introducing aromaticity and electronic effects via sulfur heteroatoms.
Properties
IUPAC Name |
8,8-dimethyl-2-prop-2-enylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-4-7-27-19-22-17-16(18(25)23-19)15(13-6-5-8-26-13)14-11(21-17)9-20(2,3)10-12(14)24/h4-6,8,15H,1,7,9-10H2,2-3H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWKADFQFXOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=CS4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common synthetic routes for this compound involves the multi-step condensation of appropriate precursors. Typically, the synthesis starts with a precursor containing an allylthio group, which undergoes a series of reactions including cyclization and alkylation to form the desired product. The reaction conditions often involve an acidic or basic medium, controlled temperatures (ranging from room temperature to 150°C), and a series of purification steps to ensure the purity of the final compound.
Industrial Production Methods
On an industrial scale, the production process is streamlined to maximize yield and efficiency. Techniques such as high-performance liquid chromatography (HPLC) for purification and spectroscopic methods for confirmation of structure (such as NMR and MS) are employed. The reagents are carefully selected to ensure cost-effectiveness and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Often carried out using reagents like potassium permanganate or chromium trioxide, yielding sulfoxides or sulfones.
Reduction: : Typically involves reagents such as lithium aluminum hydride (LiAlH4), producing the corresponding reduced forms.
Substitution: : The thiophen-2-yl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium, under reflux conditions.
Reduction: : Lithium aluminum hydride in an ether solution, under inert atmosphere.
Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) in the presence of UV light.
Major Products
Major products depend on the reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound, often with enhanced or modified biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it a valuable compound in synthetic organic chemistry.
Biology
In biology, it has shown potential as a bioactive molecule, with studies indicating its antimicrobial, antifungal, and antiviral properties. Research is ongoing to understand its mechanism of action and potential therapeutic applications.
Medicine
Medically, this compound is being investigated for its potential role in drug development, particularly in designing new pharmacological agents. Its structure-activity relationship is a subject of interest for developing treatments for various diseases.
Industry
In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, often proteins or enzymes, leading to alterations in biological pathways. It can inhibit or activate certain enzymes, modulate receptor functions, and interfere with cell signaling pathways. Detailed studies are required to fully elucidate the molecular targets and the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Allylthio vs.
- Thiophen-2-yl vs. Aryl Substitutions : The thiophen-2-yl group (target compound) introduces π-π stacking interactions distinct from the 4-(methylthio)phenyl group in , which may enhance binding to aromatic enzyme pockets.
- Methyl Substitutions : The 8,8-dimethyl motif is conserved across analogs, suggesting its critical role in stabilizing the tetracyclic framework.
Biological Activity
The compound 2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the quinoline family known for its diverse biological activities. This article synthesizes available research on its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure characterized by:
- A quinoline core
- An allylthio group
- A thiophene ring
- Multiple methyl substitutions
This unique arrangement contributes to its biological activity through various mechanisms of action.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. For instance:
- In a study involving similar quinoline derivatives, compounds demonstrated effective inhibition against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were reported as low as 4 μg/mL for certain derivatives against Candida species .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| D13 | C. dubliniensis | 4 |
| D13 | C. albicans | 8 |
| D13 | C. tropicalis | 6 |
This suggests that the structural components of 2-(allylthio)-8,8-dimethyl derivatives may enhance its efficacy against microbial pathogens.
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer potential. The presence of the quinoline moiety in the compound is linked to:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
In a comparative study of related compounds, specific substitutions on the quinoline scaffold were found to significantly increase cytotoxicity against various cancer cell lines . For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.25 |
| Compound B | MCF-7 | 0.78 |
| Compound C | A549 | 0.54 |
These findings support the hypothesis that modifications to the quinoline structure can optimize anticancer activity.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : Quinoline derivatives often intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of a related compound against Candida species and found that modifications in the thiophene ring enhanced activity significantly .
- Anticancer Properties : Research conducted on various quinoline derivatives showed promising results in inhibiting tumor growth in animal models when administered at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
